2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide
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Overview
Description
2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide is a heterocyclic compound with the molecular formula C8H10F2N2OS and a molecular weight of 220.24 g/mol This compound features a thiophene ring substituted with an amino group, a difluoropropyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide typically involves the introduction of the difluoropropyl group to a thiophene ring followed by the addition of an amino group and a carboxamide group. One common method involves the reaction of 2,2-difluoropropyl bromide with a thiophene derivative under basic conditions to form the difluoropropyl-substituted thiophene. This intermediate is then subjected to amination and carboxamidation reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The difluoropropyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-Amino-5-(2,2-difluoropropyl)thiophene-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
2-Amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoropropyl group enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C8H10F2N2OS |
---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
2-amino-5-(2,2-difluoropropyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C8H10F2N2OS/c1-8(9,10)3-4-2-5(6(11)13)7(12)14-4/h2H,3,12H2,1H3,(H2,11,13) |
InChI Key |
NMHNKVGHQFVQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(S1)N)C(=O)N)(F)F |
Origin of Product |
United States |
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